molecular formula C10H7F4N3S B11770689 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole

4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole

Cat. No.: B11770689
M. Wt: 277.24 g/mol
InChI Key: VMEGPYQRVUGVBH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization with the fluorinated phenyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the fluorinated phenyl group via nucleophilic substitution reactions.

    Hydrazine Addition: Addition of hydrazine to the thiazole ring to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves interactions with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Shares the fluorinated phenyl group but differs in its boronic acid functionality.

    Trifluoromethylpyridines: Contain the trifluoromethyl group but have a pyridine ring instead of a thiazole ring.

Uniqueness

4-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is unique due to its specific combination of functional groups and the thiazole ring structure

Properties

Molecular Formula

C10H7F4N3S

Molecular Weight

277.24 g/mol

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H7F4N3S/c11-7-2-5(1-6(3-7)10(12,13)14)8-4-18-9(16-8)17-15/h1-4H,15H2,(H,16,17)

InChI Key

VMEGPYQRVUGVBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=CSC(=N2)NN

Origin of Product

United States

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